
Corticotropin-releasing factor (human)
説明
It is produced by the hypothalamus and plays a crucial role in the hypothalamic-pituitary-adrenal axis by stimulating the release of adrenocorticotropic hormone from the anterior pituitary gland . This hormone is essential for the body’s response to stress and has been implicated in various physiological and pathological processes, including anxiety, depression, and immune responses .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of corticotropin-releasing factor involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of corticotropin-releasing factor may involve recombinant DNA technology, where the gene encoding the hormone is inserted into bacterial or mammalian cells to produce the peptide in large quantities . This method allows for the efficient and scalable production of the hormone for research and therapeutic purposes.
化学反応の分析
Types of Reactions: Corticotropin-releasing factor can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide for research and therapeutic applications .
Common Reagents and Conditions:
Reduction: Reducing agents such as dithiothreitol can be used to reduce disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.
Major Products Formed: The major products formed from these reactions include modified versions of corticotropin-releasing factor with altered biological activity or stability .
科学的研究の応用
Neuroendocrine Regulation
CRF is integral to the hypothalamic-pituitary-adrenal (HPA) axis, influencing various physiological processes:
- Stress Response : CRF is released in response to stressors, activating the HPA axis and leading to increased cortisol levels. This mechanism is vital for understanding stress-related disorders such as anxiety and depression .
- Behavioral Studies : Research indicates that CRF affects motor learning and coordination. For example, studies have shown that exogenous CRF administration can enhance motor performance in rodent models, suggesting its role as a neuromodulator .
Clinical Applications
CRF has been utilized in various clinical settings:
- Diagnosis of Cushing's Syndrome : CRF testing helps differentiate between types of hypercortisolism. In patients with Cushing's disease, CRF administration typically results in increased ACTH and cortisol levels, whereas patients with ectopic ACTH syndrome show no response .
- Adrenal Insufficiency Assessment : CRF testing can aid in diagnosing adrenal insufficiency by evaluating the pituitary response to exogenous CRF .
Therapeutic Potential
Research into CRF's therapeutic applications is ongoing:
- Stress-Related Disorders : CRF antagonists are being investigated for their potential to treat anxiety and depression by modulating the stress response .
- Neuroprotective Effects : There is emerging evidence that CRF may have neuroprotective properties, particularly in conditions involving brain edema and injury .
Pharmacokinetics and Mechanism of Action
Understanding the pharmacokinetics of CRF is essential for its application:
- Administration Routes : Studies have demonstrated that intravenous administration of CRF leads to prolonged ACTH and cortisol secretion. However, its effects vary based on administration methods (e.g., bolus vs. continuous infusion) .
- Receptor Interactions : CRF interacts with specific receptors (CRFR1 and CRFR2), influencing various neuroendocrine functions and behaviors .
Table 1: Summary of Clinical Applications of Corticotropin-Releasing Factor
Application | Description | Patient Response |
---|---|---|
Cushing's Syndrome | Differentiation between types of hypercortisolism | Increased ACTH and cortisol in Cushing's disease; no response in ectopic ACTH syndrome |
Adrenal Insufficiency | Assessment of pituitary function | Variable responses based on adrenal origin |
Stress-Related Disorders | Potential treatment target for anxiety and depression | Ongoing research into efficacy |
Table 2: Pharmacokinetics of Corticotropin-Releasing Factor
Administration Method | Peak Response Time | Duration of Action |
---|---|---|
Intravenous Bolus | 15-30 minutes | Prolonged effects observed |
Continuous Infusion | Gradual increase over time | Mild effects due to feedback inhibition |
Case Study 1: Cushing's Disease Diagnosis
A cohort study involving patients diagnosed with Cushing's disease demonstrated that administration of human CRF resulted in significant elevations in plasma ACTH and cortisol levels compared to baseline measurements. This response was consistent across multiple subjects, confirming the utility of CRF testing in clinical diagnostics .
Case Study 2: Stress-Induced Behavioral Changes
In a behavioral study involving rodent models, researchers administered exogenous CRF into the cerebellum. The results indicated enhanced motor coordination despite elevated cortisol levels, suggesting a complex interaction between stress hormones and motor learning capabilities .
作用機序
Corticotropin-releasing factor exerts its effects by binding to specific receptors, primarily corticotropin-releasing factor receptor type 1 and type 2 . Upon binding to these receptors, the hormone activates intracellular signaling pathways that lead to the release of adrenocorticotropic hormone from the anterior pituitary gland . This, in turn, stimulates the production of cortisol and other glucocorticoids from the adrenal cortex, which are essential for the body’s response to stress .
類似化合物との比較
Corticotropin-releasing factor belongs to a family of related peptides, including urocortins and sauvagine . These peptides share structural similarities and can bind to corticotropin-releasing factor receptors, but they have distinct physiological roles and distribution patterns .
Corticotropin-releasing factor is unique in its central role in the hypothalamic-pituitary-adrenal axis and its involvement in the body’s response to stress .
生物活性
Corticotropin-releasing factor (CRF), a 41-amino-acid peptide, plays a crucial role in the body’s response to stress by regulating the hypothalamic-pituitary-adrenal (HPA) axis. This article explores the biological activity of human CRF, detailing its physiological mechanisms, receptor interactions, and implications in various stress-related conditions.
CRF is primarily synthesized in the paraventricular nucleus (PVN) of the hypothalamus. In response to stress, it is released into the portal circulation, stimulating the secretion of adrenocorticotropic hormone (ACTH) from the anterior pituitary gland. ACTH then promotes cortisol release from the adrenal cortex, which helps manage stress responses and maintain homeostasis .
Table 1: Key Actions of CRF
Stress Response
CRF is integral to the body’s acute stress response. Its release leads to increased plasma levels of ACTH and cortisol, which mobilize energy stores and modulate physiological functions to cope with stressors. Elevated cortisol levels can enhance blood glucose levels and fatty acid release, providing immediate energy resources .
Neuroendocrine Regulation
Research indicates that CRF not only activates the HPA axis but also impacts other neuroendocrine pathways. For instance, it has been shown to influence insulin secretion through its action on pancreatic islet cells . This dual role highlights CRF's importance in both metabolic regulation and stress response.
Case Studies
- Stress-Related Disorders : A study involving patients with major depressive disorder found elevated cerebrospinal fluid (CSF) CRF levels, suggesting a link between chronic stress exposure and dysregulation of the CRF system .
- Alcohol Use Disorder (AUD) : Preclinical studies have identified CRF as a key mediator in behavioral responses to stress related to AUD. Targeting CRF pathways may offer novel therapeutic strategies for managing stress-induced alcohol consumption .
- Motor Learning : Research demonstrated that administering CRF in rodent models affected motor learning capabilities, indicating its role beyond stress modulation into cognitive functions .
Receptor Interactions
CRF exerts its effects through two primary receptors:
- CRHR1 : This receptor mediates most of CRF's actions related to stress response and is implicated in anxiety disorders.
- CRHR2 : While less understood, this receptor appears to play a role in modulating anxiety and may have protective effects against chronic stress .
Table 2: Receptor Characteristics
Receptor Type | Function | Clinical Relevance |
---|---|---|
CRHR1 | Mediates HPA axis activation | Target for anxiety and depression treatments |
CRHR2 | Modulates anxiety; potential protective roles | Investigated for therapeutic interventions |
特性
IUPAC Name |
5-[[5-amino-1-[[1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C208H344N60O63S2/c1-30-106(20)161(165(215)291)263-202(328)163(108(22)32-3)264-184(310)129(58-67-157(285)286)243-182(308)131(70-78-333-29)246-187(313)134(80-99(6)7)250-176(302)118(45-36-37-71-209)237-174(300)120(47-39-73-225-207(218)219)239-194(320)143(89-152(214)276)256-197(323)145(94-270)260-193(319)141(87-115-91-222-96-227-115)248-169(295)112(26)230-172(298)122(51-60-149(211)273)240-177(303)123(52-61-150(212)274)234-168(294)111(25)232-185(311)133(79-98(4)5)249-181(307)124(53-62-151(213)275)241-178(304)125(54-63-153(277)278)235-167(293)110(24)229-171(297)119(46-38-72-224-206(216)217)233-166(292)109(23)231-173(299)130(69-77-332-28)245-179(305)127(56-65-155(281)282)244-188(314)138(84-103(14)15)258-200(326)160(105(18)19)262-183(309)128(57-66-156(283)284)242-175(301)121(48-40-74-226-208(220)221)238-186(312)135(81-100(8)9)251-189(315)136(82-101(10)11)252-192(318)142(88-116-92-223-97-228-116)255-191(317)140(86-114-43-34-33-35-44-114)259-203(329)164(113(27)272)266-196(322)139(85-104(16)17)253-195(321)144(90-159(289)290)257-190(316)137(83-102(12)13)254-198(324)146(95-271)261-201(327)162(107(21)31-2)265-199(325)147-49-41-75-267(147)205(331)148-50-42-76-268(148)204(330)132(59-68-158(287)288)247-180(306)126(55-64-154(279)280)236-170(296)117(210)93-269/h33-35,43-44,91-92,96-113,117-148,160-164,269-272H,30-32,36-42,45-90,93-95,209-210H2,1-29H3,(H2,211,273)(H2,212,274)(H2,213,275)(H2,214,276)(H2,215,291)(H,222,227)(H,223,228)(H,229,297)(H,230,298)(H,231,299)(H,232,311)(H,233,292)(H,234,294)(H,235,293)(H,236,296)(H,237,300)(H,238,312)(H,239,320)(H,240,303)(H,241,304)(H,242,301)(H,243,308)(H,244,314)(H,245,305)(H,246,313)(H,247,306)(H,248,295)(H,249,307)(H,250,302)(H,251,315)(H,252,318)(H,253,321)(H,254,324)(H,255,317)(H,256,323)(H,257,316)(H,258,326)(H,259,329)(H,260,319)(H,261,327)(H,262,309)(H,263,328)(H,264,310)(H,265,325)(H,266,322)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H4,216,217,224)(H4,218,219,225)(H4,220,221,226) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBONBLHJMVUBSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CNC=N1)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C208H344N60O63S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4757 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。